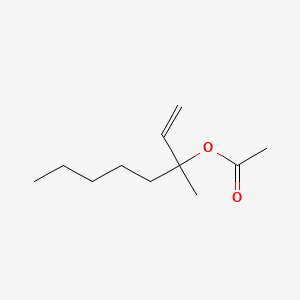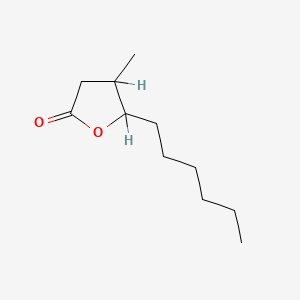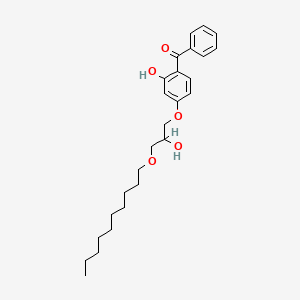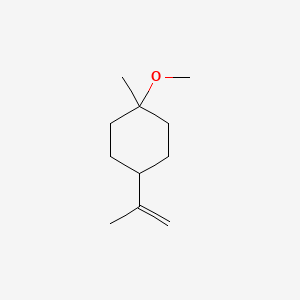
gamma-Glu-cys disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-glutamyl-cysteine disulfide is a compound derived from glutathione, which is a tripeptide composed of glutamate, cysteine, and glycine. Glutathione is the most abundant intracellular thiol and plays a crucial role in cellular redox homeostasis. Gamma-glutamyl-cysteine disulfide is formed through the oxidation of glutathione, resulting in the formation of a disulfide bond between two cysteine residues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gamma-glutamyl-cysteine disulfide can be synthesized through the oxidation of gamma-glutamyl-cysteine. This process typically involves the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous solution. The reaction is carried out under mild conditions to prevent over-oxidation and degradation of the compound.
Industrial Production Methods
In industrial settings, gamma-glutamyl-cysteine disulfide is produced through enzymatic processes involving gamma-glutamyl-cysteine synthetase and glutathione synthetase. These enzymes catalyze the formation of gamma-glutamyl-cysteine, which is then oxidized to form the disulfide compound. The production process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Gamma-glutamyl-cysteine disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation states of sulfur.
Reduction: It can be reduced back to gamma-glutamyl-cysteine using reducing agents such as dithiothreitol or beta-mercaptoethanol.
Substitution: The disulfide bond can be cleaved and substituted with other thiol-containing compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other mild oxidizing agents.
Reduction: Dithiothreitol, beta-mercaptoethanol, and other reducing agents.
Substitution: Thiol-containing compounds under mild conditions.
Major Products Formed
Oxidation: Higher oxidation states of sulfur-containing compounds.
Reduction: Gamma-glutamyl-cysteine.
Substitution: Various thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Gamma-glutamyl-cysteine disulfide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study redox reactions and disulfide bond formation.
Biology: Investigated for its role in cellular redox homeostasis and oxidative stress response.
Medicine: Explored for its potential therapeutic applications in diseases related to oxidative stress, such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of antioxidants and other redox-active compounds.
Mecanismo De Acción
Gamma-glutamyl-cysteine disulfide exerts its effects primarily through its redox activity. The disulfide bond can undergo reversible oxidation and reduction, allowing it to participate in redox signaling and maintain cellular redox balance. The compound interacts with various molecular targets, including enzymes involved in redox reactions and proteins with reactive thiol groups. These interactions modulate the activity of these proteins and contribute to the regulation of cellular processes.
Comparación Con Compuestos Similares
Gamma-glutamyl-cysteine disulfide is unique in its structure and redox properties compared to other similar compounds. Some similar compounds include:
Glutathione disulfide: Formed from the oxidation of glutathione, but contains an additional glycine residue.
Cystine: A disulfide formed from the oxidation of cysteine, but lacks the gamma-glutamyl moiety.
Gamma-glutamyl-cysteine: The reduced form of gamma-glutamyl-cysteine disulfide, without the disulfide bond.
Gamma-glutamyl-cysteine disulfide stands out due to its specific role in redox signaling and its ability to form reversible disulfide bonds, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
23052-19-9 |
|---|---|
Fórmula molecular |
C16H26N4O10S2 |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(1R)-2-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-carboxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H26N4O10S2/c17-7(13(23)24)1-3-11(21)19-9(15(27)28)5-31-32-6-10(16(29)30)20-12(22)4-2-8(18)14(25)26/h7-10H,1-6,17-18H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)/t7-,8-,9-,10-/m0/s1 |
Clave InChI |
GOZJYXJJQVGDOJ-XKNYDFJKSA-N |
SMILES |
C(CC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)O)C(C(=O)O)N |
SMILES isomérico |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)O)[C@@H](C(=O)O)N |
SMILES canónico |
C(CC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)O)C(C(=O)O)N |
Sinónimos |
is-gamma-glutamylcystine gamma-Glu-Cys disulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Cyclohexanamine, 4-[(4-aminocyclohexyl)methyl]-N-[4-[(4-aminocyclohexyl)methyl]cyclohexyl]-](/img/structure/B1614873.png)




![1,2-Propanediol, 3-[3-hydroxy-2-(9-octadecen-1-yloxy)propoxy]-](/img/structure/B1614880.png)

![N-(2-hydroxy-1-methyl-2-phenylethyl)-N,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulphonamide](/img/structure/B1614882.png)

